molecular formula C14H9NO2 B6377607 5-(4-Cyanophenyl)-2-formylphenol CAS No. 1261976-07-1

5-(4-Cyanophenyl)-2-formylphenol

Cat. No.: B6377607
CAS No.: 1261976-07-1
M. Wt: 223.23 g/mol
InChI Key: NMNOZXKQNQDMIE-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-formylphenol is an organic compound that features a phenol group substituted with a formyl group and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-formylphenol can be achieved through several methods. One common approach involves the condensation of 4-cyanobenzaldehyde with phenol in the presence of a base, followed by formylation of the resulting product. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and advanced purification techniques like crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-2-formylphenol undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The cyanophenyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nitric acid for nitration, bromine for bromination

Major Products Formed

    Oxidation: 5-(4-Cyanophenyl)-2-carboxyphenol

    Reduction: 5-(4-Aminophenyl)-2-formylphenol

    Substitution: 5-(4-Cyanophenyl)-2-nitrophenol or 5-(4-Cyanophenyl)-2-bromophenol

Scientific Research Applications

5-(4-Cyanophenyl)-2-formylphenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The formyl and cyanophenyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenyl)-5-(4-n-alkyl- and alkoxyphenyl)pyridines
  • 2,6-Dinitro-4-cyano-azidobenzene
  • N-2,6-Dinitro-cyanophenyl-hydrazine

Uniqueness

5-(4-Cyanophenyl)-2-formylphenol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

4-(4-formyl-3-hydroxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-13(9-16)14(17)7-12/h1-7,9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMNOZXKQNQDMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685044
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-07-1
Record name 4'-Formyl-3'-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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